1-[2-(2-Triphenylmethoxyethoxy)ethyl]thymine
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Overview
Description
It is a derivative of thymine, a nucleobase found in DNA, and has been studied for its inhibitory effects on mitochondrial thymidine kinase (TK-2) . This compound is of interest due to its unique structure, which includes a triphenylmethoxyethoxy group, making it a valuable molecule for various biochemical and pharmacological studies.
Preparation Methods
The synthesis of 1-[2-(2-triphenylmethoxyethoxy)ethyl]thymine involves several steps, typically starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2-(2-hydroxyethoxy)ethanol with 4-(chlorodiphenylmethyl)pyridine hydrochloride in the presence of a base such as triethylamine . This intermediate is then reacted with thymine under specific conditions to yield the final product. Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as chromatography for purification.
Chemical Reactions Analysis
1-[2-(2-Triphenylmethoxyethoxy)ethyl]thymine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Scientific Research Applications
1-[2-(2-Triphenylmethoxyethoxy)ethyl]thymine has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of bulky substituents on nucleobase reactivity.
Medicine: Potential applications in antiviral therapies, particularly targeting viruses that rely on thymidine kinase for replication.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The primary mechanism of action of 1-[2-(2-triphenylmethoxyethoxy)ethyl]thymine involves the inhibition of mitochondrial thymidine kinase (TK-2). This enzyme is crucial for the phosphorylation of thymidine, a key step in DNA synthesis. By inhibiting TK-2, the compound disrupts DNA replication in mitochondria, which can lead to cell death in rapidly dividing cells, such as cancer cells . The molecular targets and pathways involved include the binding of the compound to the active site of TK-2, preventing the enzyme from catalyzing the phosphorylation reaction.
Comparison with Similar Compounds
1-[2-(2-Triphenylmethoxyethoxy)ethyl]thymine can be compared with other thymine derivatives, such as:
2-[2-[1,1-(Diphenyl)-1-(4-pyridyl)methoxy]ethoxy]ethanol: Another thymine derivative with similar inhibitory effects on TK-2.
3’-[4-Aryl-(1,2,3-triazol-1-yl)]-3’-deoxythymidine: Known for its potent and selective inhibition of human mitochondrial thymidine kinase. The uniqueness of this compound lies in its specific structure, which provides distinct biochemical properties and inhibitory effects.
Properties
Molecular Formula |
C28H28N2O4 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
5-methyl-1-[2-(2-trityloxyethoxy)ethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C28H28N2O4/c1-22-21-30(27(32)29-26(22)31)17-18-33-19-20-34-28(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-16,21H,17-20H2,1H3,(H,29,31,32) |
InChI Key |
XTVPTIAFWYQSSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CCOCCOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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